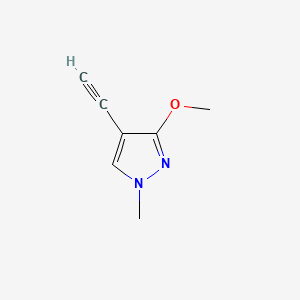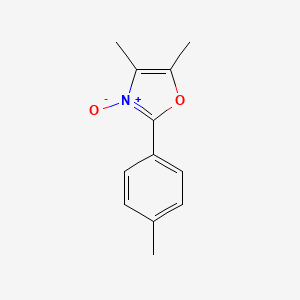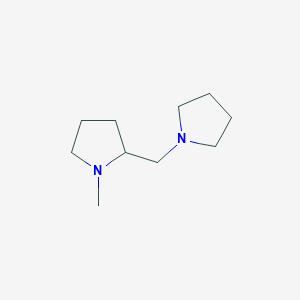![molecular formula C6H4BrClN4 B12284157 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and chlorine substituents on the triazolopyridine ring, which imparts unique chemical and physical properties. It has a molecular formula of C6H4BrClN4 and a molecular weight of 233.49 g/mol .
Méthodes De Préparation
The synthesis of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction typically proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine substituents can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: It can participate in condensation reactions with various carbonyl compounds to form new heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as a pharmaceutical agent.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and stability
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their normal function. This inhibition can lead to the modulation of various cellular processes, including cell proliferation, apoptosis, and signal transduction .
Comparaison Avec Des Composés Similaires
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine can be compared with other similar compounds, such as:
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine: This compound has a similar structure but with a pyrazine ring instead of a pyridine ring.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activity but different structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propriétés
Formule moléculaire |
C6H4BrClN4 |
|---|---|
Poids moléculaire |
247.48 g/mol |
Nom IUPAC |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrClN4/c7-4-1-3(8)2-12-5(4)10-6(9)11-12/h1-2H,(H2,9,11) |
Clé InChI |
ORQLGWUTFBIBOW-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C2=NC(=NN2C=C1Cl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



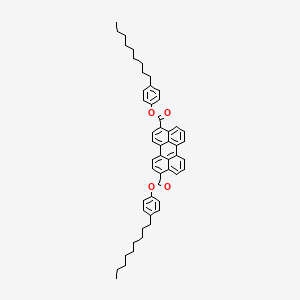
![(2,3-Dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) 4-methylbenzenesulfonate](/img/structure/B12284088.png)
![4,5,6-Trihydroxy-3-[2-(6-methoxynaphthalen-2-yl)propanoyloxy]oxane-2-carboxylic acid](/img/structure/B12284090.png)
![2-Amino-6-[4-(2-amino-2-carboxyethyl)-3-(3-amino-3-carboxypropyl)-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate](/img/structure/B12284091.png)
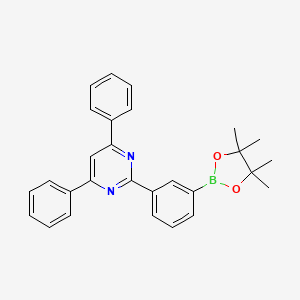
![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

![2-Acetamido-3-[3-iodo-4-(4-methoxyphenoxy)phenyl]propanamide](/img/structure/B12284112.png)

